8-Methylbenzo[4,5]imidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
8-methylpyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H10N2/c1-9-5-6-10-11(8-9)14-7-3-2-4-12(14)13-10/h2-8H,1H3 |
InChI Key |
MQTMYZVRLXWJPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3N2C=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Electronic Properties
Benzo[4,5]imidazo[1,2-a]pyridine Derivatives
- Unsubstituted Benzo[4,5]imidazo[1,2-a]pyridine : Lacks the 8-methyl group, leading to reduced steric hindrance and altered electronic properties. Theoretical calculations suggest that methyl substitution at position 8 enhances π-stacking interactions and stabilizes certain conformations .
- BNPy-1 and BNPy-2 : Derivatives of benzo[4,5]imidazo[1,2-a]pyridine with additional benzene rings at the termini. These modifications activate ultralong organic room-temperature phosphorescence (UORTP), a property absent in the parent compound .
Thieno[3',4':4,5]imidazo[1,2-a]pyridines
Replacement of the benzene ring with a thiophene moiety introduces sulfur atoms, altering electronic delocalization. For example, 8-methylthieno[3',4':4,5]imidazo[1,2-a]pyridine exhibits distinct regioselectivity in cyclization reactions compared to its benzo counterpart .
Naphtho[1',2':4,5]imidazo[1,2-a]pyridines
Larger fused systems like naphtho derivatives demonstrate extended π-conjugation, enhancing luminescence properties. However, their synthesis requires Rh(III)- or Pd-catalyzed C–H activation, which is more complex than methods for 8-methylbenzo derivatives .
Antitumor Activity
- 8-Methylbenzo Derivatives: Limited direct data, but related 5,7-diphenylimidazo[1,2-a]pyridine-8-carbonitriles show cytotoxic activity against HT-29 and MDA-MB-231 cell lines (IC₅₀: 2–10 μM) .
- Benzo[4,5]imidazo[1,2-c]pyrimidines : Exhibit kinase inhibitory activity, though less potent than methyl-substituted analogs .
Optoelectronic Properties
Key Research Findings
Regioselectivity : The 8-methyl group in benzo[4,5]imidazo[1,2-a]pyridine directs reactions to specific positions, unlike unsubstituted analogs .
Phosphorescence Activation : Addition of benzene rings to the benzoimidazo[1,2-a]pyridine core (e.g., BNPy-1) enables UORTP, a rare property in organic compounds .
Catalyst Dependency : Synthesis of naphtho derivatives requires transition-metal catalysts (Rh/Pd), whereas 8-methylbenzo derivatives can be prepared via simpler copper-mediated routes .
Q & A
Q. What are the common synthetic routes for 8-Methylbenzo[4,5]imidazo[1,2-a]pyridine?
- Methodological Answer : Two primary methods are widely used:
- Pseudo three-component reaction : Reacting dialdehydes (e.g., o-phthalaldehyde) with 2-(1H-benzo[d]imidazol-2-yl)acetonitrile in ethanol under reflux, followed by purification via column chromatography (n-hexane/EtOAc). This one-pot method yields derivatives with 70–85% efficiency .
- Condensation with chalcones : Heating 2-aminobenzimidazole with chalcones in ethanol under reflux for 10 hours, using triethylamine as a base. The product is isolated via column chromatography (n-hexane/EtOAc, 3:1) .
Table 1 : Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield | Purification | Reference |
|---|---|---|---|---|
| Three-component reaction | Ethanol, reflux, 12–24 hrs | 70–85% | Column chromatography | |
| Chalcone condensation | EtOH, triethylamine, 10 hrs | 65–78% | Column chromatography |
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- Spectroscopic techniques :
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon types (e.g., sp² carbons at δ 110–160 ppm) .
- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- X-ray crystallography : Resolves 3D structure and intermolecular interactions (e.g., C–H⋯O bonds in crystal packing) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodological Answer :
- Catalyst screening : Transition metals (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) may accelerate cyclization .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity in multi-step syntheses .
- Temperature control : Lower temps (5–14°C) reduce side reactions during oxidation/reduction steps .
- Example : Using CAN (ceric ammonium nitrate) at 8–14°C improved regioselectivity in oxidation reactions .
Q. What computational methods are used to study the biological interactions of this compound derivatives?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses with targets (e.g., kinases or GPCRs). Key residues (e.g., Asp86 in PIM-1 kinase) are identified for SAR studies .
- DFT calculations : Gaussian09 calculates frontier molecular orbitals (HOMO/LUMO) to explain reactivity and charge distribution .
- MD simulations : GROMACS models stability of ligand-protein complexes over 100 ns trajectories .
Q. How can researchers resolve contradictions in reported synthetic methodologies?
- Methodological Answer :
- Variable analysis : Compare catalysts (e.g., triethylamine vs. K₂CO₃), solvents (EtOH vs. DMF), and reaction times (10 hrs vs. 24 hrs) across studies .
- Mechanistic studies : Use LC-MS to track intermediates in chalcone condensations or three-component reactions .
- Case study : reports higher yields with o-phthalaldehyde, while achieves better regioselectivity using dichlorophenyl reagents due to steric effects .
Q. What strategies are used to analyze structure-activity relationships (SAR) for pharmacological applications?
- Methodological Answer :
- Functional group modulation : Introduce electron-withdrawing groups (e.g., NO₂ at C-7) to enhance binding affinity .
- Kinetic assays : Measure IC₅₀ values against targets (e.g., COX-2 inhibition via ELISA) .
- In vivo models : Evaluate bioavailability and toxicity in rodent models (e.g., 50 mg/kg oral dosing for anxiolytic activity) .
Data Contradiction Analysis
- Synthetic yields : reports 70–85% yields for three-component reactions, while achieves 65–78% with chalcone condensations. This discrepancy may arise from differences in starting material purity or solvent polarity .
- Biological activity : Imidazo[1,2-a]pyridines in show anxiolytic properties, whereas highlights gastrointestinal applications. Such divergence suggests scaffold flexibility but requires target-specific optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
